molecular formula C16H31BF4N2 B1463542 1-Dodecyl-3-methylimidazolium tetrafluoroborate CAS No. 244193-59-7

1-Dodecyl-3-methylimidazolium tetrafluoroborate

Cat. No. B1463542
CAS RN: 244193-59-7
M. Wt: 338.2 g/mol
InChI Key: DXBLSHGDRZIBJZ-UHFFFAOYSA-N
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Description

1-Dodecyl-3-methylimidazolium tetrafluoroborate is an organic tetrafluoroborate salt . It is an ionic liquid that can be used as a clathrate hydrate crystal inhibitor in drilling fluid and a microextraction solvent in the determination of synthetic dyes in foods and cosmetics .


Synthesis Analysis

The ionic liquid 1-dodecyl-3-methylimidazolium tetrafluoroborate and its inclusion complex with β-cyclodextrin (β-CD) in a molar ratio of 1:1 have been synthesized . The formation of this complex was confirmed by FT-IR analysis, 1H NMR analysis, and differential scanning calorimetry data .


Molecular Structure Analysis

The molecular formula of 1-Dodecyl-3-methylimidazolium tetrafluoroborate is C16H31BF4N2 . The InChI code is 1S/C16H31N2.BF4/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;2-1(3,4)5/h14-16H,3-13H2,1-2H3;/q+1;-1 .


Chemical Reactions Analysis

1-Dodecyl-3-methylimidazolium tetrafluoroborate has been used in the formation of an inclusion complex with β-cyclodextrin (β-CD) . It has also been used in the modification of the buried interface of perovskite solar cells .


Physical And Chemical Properties Analysis

1-Dodecyl-3-methylimidazolium tetrafluoroborate is a white to light yellow solid or liquid . It has a molecular weight of 338.24 .

Scientific Research Applications

Clathrate Hydrate Crystal Inhibitor

In the field of drilling fluids, “1-Dodecyl-3-methylimidazolium tetrafluoroborate” is used as a clathrate hydrate crystal inhibitor . Clathrate hydrates are ice-like crystals that can form in drilling fluids and block pipelines. This compound helps prevent the formation of these crystals, ensuring smooth operations.

Microextraction Solvent

This compound is used as a microextraction solvent in the determination of synthetic dyes in foods and cosmetics . It helps in the extraction and concentration of dyes from these products for further analysis.

Substrate in Host-Guest Inclusion Complexation Studies

“1-Dodecyl-3-methylimidazolium tetrafluoroborate” is used as a substrate in host-guest inclusion complexation studies with β-cyclodextrin . These studies are important in understanding molecular recognition and encapsulation, which have implications in drug delivery and other areas.

Safety And Hazards

This compound should be handled with care. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

1-dodecyl-3-methylimidazol-3-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N2.BF4/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;2-1(3,4)5/h14-16H,3-13H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBLSHGDRZIBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCCCCCCCCCCN1C=C[N+](=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049253
Record name 1-Dodecyl-3-methylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Dodecyl-3-methylimidazolium tetrafluoroborate

CAS RN

244193-59-7
Record name 1-Dodecyl-3-methylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Dodecyl-3-methylimidazolium tetrafluoroborate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3HJX2AF8E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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